molecular formula C20H16N4 B146693 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline CAS No. 6627-38-9

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

Cat. No. B146693
CAS RN: 6627-38-9
M. Wt: 312.4 g/mol
InChI Key: NACXMBPTPBZQHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various quinoxaline derivatives has been explored in the provided studies. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline is detailed, involving nitration, reduction, and cyclization steps . Another study reports the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione through the electrooxidation of catechol in the presence of N1,N2-di(2-pyridylmethyl)-ethylenediamine . Additionally, the formation of pyrido[3,2-f]quinoxalines from 6-amino-2,3-dimethylquinoxaline with aldehydes has been described, yielding various derivatives .

Molecular Structure Analysis

The molecular structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been elucidated through single-crystal X-ray diffraction, revealing a triclinic space group and sofa conformations for the dihydropyridine and cyclohexene rings . The study of dimethyl bipyridyl complexes with chloranilic acid has provided insights into the crystal and molecular structures, phase transitions, and vibrations of these compounds .

Chemical Reactions Analysis

The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, has been investigated, revealing their stability to air oxidation and their effectiveness as phenolic chain-breaking antioxidants . The three-component synthesis of dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates has also been developed, showcasing the versatility of quinoxaline derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The basicities of the synthesized pyridinols have been found to approach physiological pH with increasing electron density in the ring, and their reactivities toward peroxyl radicals have been examined, highlighting their potential as antioxidants . The crystal structures of dimethyl bipyridyl complexes with chloranilic acid have been determined, and their phase transitions and methyl group tunneling have been studied, providing valuable information on their physical properties .

Scientific Research Applications

Antimicrobial Properties

6,7-Dimethylquinoxaline derivatives, including 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline, have been studied for their antimicrobial potency. Research has shown that these compounds exhibit significant antimicrobial activities, which could be useful in the development of new antimicrobial agents (El-Gaby et al., 2002).

Chemical Behavior and Reactivity

The chemical behavior of derivatives of 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline has been explored in various studies. For instance, the reactivity of its dianion formed by reductive metallation has been investigated, leading to potential applications in organic synthesis and material science (Kaban & Aydogan, 2008).

Biological Degradation

Studies on bacterial degradation of riboflavin have revealed the assimilation of 6,7-dimethylquinoxaline derivatives by bacteria, suggesting potential applications in environmental biotechnology and waste treatment (Barz & Stadtman, 2004).

Tandem Cyclization Reactions

6,7-Dialkynyl-1,3-dimethylpteridine and 2,3-dialkynylquinoxalines, including 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline, have been shown to undergo novel tandem cyclization reactions. This research contributes to the field of organic chemistry, particularly in the synthesis of complex molecular structures (Gulevskaya et al., 2010).

Structural Characterization and Biological Activities

The structural characterization of compounds like (6,7-Dimethyl-2,3-di-2-pyridylquinoxaline)bis(3-methylpyridine)platinum(II) bis(hexafluorophosphate) highlights their potential in biological mechanisms and activities. Such research is crucial for understanding the molecular properties and potential pharmacological applications of these compounds (Rotondo, 2006).

Photovoltaic Applications

Research into novel narrow band gap small molecules, including derivatives of 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline, has shown potential applications in the development of photovoltaic devices. These findings contribute to the field of renewable energy and the development of more efficient solar cells (Sun et al., 2007).

Organic Solar Cells

The use of 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline derivatives as electron acceptors in organic solar cells has been investigated. This research is significant for improving the efficiency and functionality of organic solar cells (Chen et al., 2014).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

While the specific future directions for this compound are not mentioned in the sources, its use as an internal standard in pharmacokinetic studies suggests potential applications in drug development and pharmaceutical research .

properties

IUPAC Name

6,7-dimethyl-2,3-dipyridin-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-13-11-17-18(12-14(13)2)24-20(16-8-4-6-10-22-16)19(23-17)15-7-3-5-9-21-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXMBPTPBZQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216465
Record name 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

CAS RN

6627-38-9
Record name 6,7-Dimethyl-2,3-di-2-pyridinylquinoxaline
Source CAS Common Chemistry
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Record name 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline
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Record name MLS000737378
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Record name 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline
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Record name 6,7-dimethyl-2,3-di-2-pyridylquinoxaline
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Record name 6,7-DIMETHYL-2,3-DI-2-PYRIDYLQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Rotondo - Acta Crystallographica Section C: Crystal Structure …, 2006 - scripts.iucr.org
The crystal structure of the title compound, [Pt(C6H7N)2(C20H16N4)](PF6)2·C3H6O·0.5H2O, is composed of a bivalent square-planar platinum(II) complex, two PF6− counter-ions and …
Number of citations: 4 scripts.iucr.org
SM Scott, KC Gordon, AK Burrell - Journal of the Chemical Society …, 1999 - pubs.rsc.org
Binuclear complexes of the type [(bpy)2Ru(BL)Cu(PPh3)2]3+, where bpy = 2,2′-bipyridine, BL = 2,3-di-2-pyridylpyrazine (dpp), 2,3-di-2-pyridylquinoxaline (dpq), or 6,7-dimethyl-2,3-di-…
Number of citations: 32 pubs.rsc.org
X Cai, MP Donzello, E Viola, C Rizzoli… - Inorganic …, 2009 - ACS Publications
2,3-Dicyano-5,6-di-2-pyridylpyrazine, [(CN) 2 Py 2 Pyz], which autocyclotetramerizes to give the macrocycle tetrakis[5,6-di(2-pyridyl)-2,3-pyrazino]porphyrazine, [Py 8 TPyzPzH 2 ], …
Number of citations: 30 pubs.acs.org
AG Asuero, MJ Navas, JL Jimenez-Trillo - Microchemical journal, 1985 - Elsevier
In the last 30 years quinoxaline derivatives have found use as analytical reagents. The purpose of this paper is to review the analytical literature concerning quinoxaline-type compounds…
Number of citations: 6 www.sciencedirect.com
G Davidson - Spectroscopic Properties of Inorganic and …, 2000 - books.google.com
The complex (1) has vC= N of the r\2-C, iV-cyano group at 1728 cm-1.1 (Ti](C= C-SiMe2-C= C-SiMe3) 2, where [Ti]=(ri5-C5H4SiMe3) 2Ti, gives IR bands at 2070 cm" 1 [v (Si) CsC (Si)] …
Number of citations: 4 books.google.com
H Ph - … of Inorganic and Organometallic Compounds: Volume …, 2007 - books.google.com
DFT calculations on M (O)(CH3) 4, where M= W or Re, predict a lower symmetry for the species with M= W, and consequently a much more complex IR spectrum due to CH3 modes.” …
Number of citations: 0 books.google.com

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